molecular formula C10H14ClN3 B13390532 1-(1H-indazol-4-yl)propan-2-amine;hydrochloride

1-(1H-indazol-4-yl)propan-2-amine;hydrochloride

Cat. No.: B13390532
M. Wt: 211.69 g/mol
InChI Key: QFGISZIPGCCTQK-UHFFFAOYSA-N
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Description

1-(1H-indazol-4-yl)propan-2-amine;hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-4-yl)propan-2-amine;hydrochloride typically involves the formation of the indazole ring followed by the introduction of the propan-2-amine group. One common method involves the cyclization of o-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the indazole core. Subsequent alkylation with a suitable alkyl halide introduces the propan-2-amine moiety. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-4-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines .

Scientific Research Applications

1-(1H-indazol-4-yl)propan-2-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indazol-4-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: The parent compound without the propan-2-amine group.

    2H-indazole: A structural isomer with different electronic properties.

    Indole: A structurally related compound with a fused benzene and pyrrole ring.

Uniqueness

1-(1H-indazol-4-yl)propan-2-amine;hydrochloride is unique due to the presence of the propan-2-amine group, which can impart specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-(1H-indazol-4-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10;/h2-4,6-7H,5,11H2,1H3,(H,12,13);1H

InChI Key

QFGISZIPGCCTQK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C=NNC2=CC=C1)N.Cl

Origin of Product

United States

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